Biochemical PI3Kγ Selectivity: TC KHNS 11 vs. Idelalisib (First-in-Class PI3Kδ Inhibitor)
TC KHNS 11 demonstrates a 514-fold selectivity window between PI3Kδ (IC50 = 9 nM) and PI3Kγ (IC50 = 4630 nM) in biochemical assays, as reported in Hoegenauer et al. 2016 . In contrast, idelalisib (CAL-101, GS-1101), the first FDA-approved PI3Kδ inhibitor, exhibits only approximately 36-fold selectivity over PI3Kγ under comparable biochemical conditions (PI3Kδ IC50 = 2.5 nM, PI3Kγ IC50 = 89 nM) . This represents an approximately 14-fold greater selectivity margin for TC KHNS 11 over the PI3Kγ isoform. The absolute PI3Kδ potency of idelalisib (2.5 nM) is higher than that of TC KHNS 11 (9 nM); however, for experimental systems where PI3Kγ-mediated confounding is a concern, the wider γ-selectivity window of TC KHNS 11 provides a cleaner pharmacological tool for dissecting δ-specific biology .
| Evidence Dimension | Biochemical selectivity: PI3Kδ vs. PI3Kγ (fold-selectivity calculated as IC50_γ ÷ IC50_δ) |
|---|---|
| Target Compound Data | TC KHNS 11: PI3Kδ IC50 = 9 nM, PI3Kγ IC50 = 4630 nM; selectivity = 514-fold over PI3Kγ |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM, PI3Kγ IC50 = 89 nM; selectivity = 36-fold over PI3Kγ |
| Quantified Difference | TC KHNS 11 exhibits 14.3-fold higher selectivity over PI3Kγ compared to idelalisib (514-fold vs. 36-fold) |
| Conditions | Biochemical enzymatic assay; compound 11 data from Hoegenauer et al. 2016 ACS Med Chem Lett ; idelalisib data from Sigma-Aldrich/Probechem product specifications citing Lannutti et al. 2011 |
Why This Matters
Higher PI3Kγ selectivity reduces the risk of confounding innate immune effects (neutrophil migration, monocyte activation) in B-cell-centric experimental models, enabling cleaner dissection of PI3Kδ-dependent phenotypes for procurement decisions in immunology research.
- [1] Hoegenauer K, Soldermann N, Stauffer F, et al. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2016;7(8):762-767. doi:10.1021/acsmedchemlett.6b00119. PMID: 27563400. View Source
